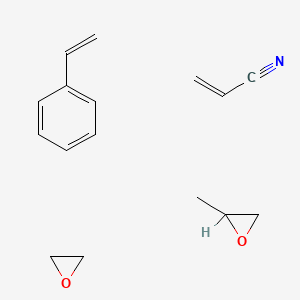

2-Methyloxirane;oxirane;prop-2-enenitrile;styrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyloxirane, oxirane, prop-2-enenitrile, and styrene are organic compounds with significant industrial and scientific applications. Oxirane, commonly referred to as ethylene oxide, is a highly reactive epoxide used in various chemical processes . Styrene is a colorless liquid that evaporates easily and is used to make polystyrene plastics and resins .

Métodos De Preparación

2-Methyloxirane

2-Methyloxirane can be synthesized through several methods. The chlorohydrin process involves the reaction of propylene with hypochlorous acid to produce chlorohydrin, which is then dehydrochlorinated with potassium hydroxide to yield 2-methyloxirane . Another method is the direct oxidation of propylene with an organic hydroperoxide .

Oxirane

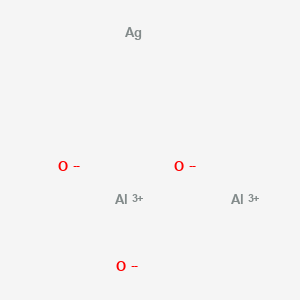

Oxirane is typically produced by the oxidation of ethylene using oxygen or air in the presence of a silver catalyst .

Prop-2-enenitrile

Prop-2-enenitrile is produced industrially by the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to form acrylonitrile .

Styrene

Styrene is produced by the dehydrogenation of ethylbenzene. This process involves the removal of hydrogen from ethylbenzene in the presence of a catalyst .

Análisis De Reacciones Químicas

2-Methyloxirane

2-Methyloxirane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form propylene glycol.

Polymerization: Can polymerize to form polyether polyols.

Ring-opening reactions: Reacts with nucleophiles such as alcohols and amines to form corresponding adducts.

Oxirane

Oxirane undergoes ring-opening reactions with nucleophiles, leading to the formation of glycols and other derivatives .

Prop-2-enenitrile

Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers .

Styrene

Styrene undergoes polymerization to form polystyrene, a widely used plastic .

Aplicaciones Científicas De Investigación

2-Methyloxirane

2-Methyloxirane is used in the production of polyether polyols, which are essential for manufacturing polyurethane foams . It is also used to produce propylene glycol, which has applications in the pharmaceutical and food industries .

Oxirane

Oxirane is used as a sterilizing agent and in the production of ethylene glycol, which is a precursor for polyester fibers and resins .

Prop-2-enenitrile

Prop-2-enenitrile is used in the production of acrylic fibers, plastics, and synthetic rubber .

Styrene

Styrene is used to produce polystyrene, which is used in packaging, insulation, and disposable containers .

Mecanismo De Acción

2-Methyloxirane

2-Methyloxirane exerts its effects through ring-opening reactions, where the strained three-membered ring reacts with nucleophiles, leading to the formation of various products .

Oxirane

Oxirane also undergoes ring-opening reactions, which are facilitated by the strain in the three-membered ring .

Prop-2-enenitrile

Prop-2-enenitrile polymerizes through a free-radical mechanism, forming long chains of polyacrylonitrile .

Styrene

Styrene polymerizes through a free-radical mechanism to form polystyrene .

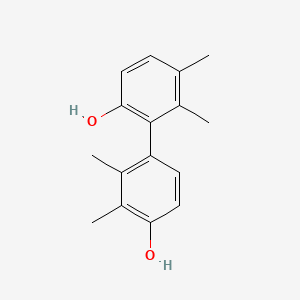

Comparación Con Compuestos Similares

2-Methyloxirane vs. Ethylene Oxide

2-Methyloxirane and ethylene oxide are both epoxides, but 2-methyloxirane is less reactive due to the presence of a methyl group, which provides steric hindrance .

Prop-2-enenitrile vs. Acrylamide

Prop-2-enenitrile and acrylamide are both used in polymer production, but acrylamide is more commonly used in the production of polyacrylamide for water treatment applications .

Styrene vs. Divinylbenzene

Styrene and divinylbenzene are both used in polymer production, but divinylbenzene is used to produce cross-linked polymers, which have higher mechanical strength .

Similar Compounds

- Ethylene oxide

- Acrylamide

- Divinylbenzene

Propiedades

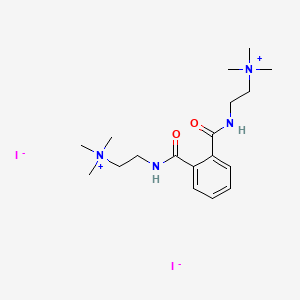

Número CAS |

58050-75-2 |

|---|---|

Fórmula molecular |

C16H21NO2 |

Peso molecular |

259.34 g/mol |

Nombre IUPAC |

2-methyloxirane;oxirane;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C8H8.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;2H,1H2;3H,2H2,1H3;1-2H2 |

Clave InChI |

WTDUCFZUUOWWOX-UHFFFAOYSA-N |

SMILES canónico |

CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |

Números CAS relacionados |

58050-75-2 113428-60-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)

![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)

![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)

![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)